molecular formula C23H18ClN7O B2920069 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide CAS No. 1007009-32-6

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide

Cat. No. B2920069
CAS RN: 1007009-32-6
M. Wt: 443.9
InChI Key: QCGSTHVNRYHMKK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperidines . It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, which are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .


Molecular Structure Analysis

The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures of compounds .


Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Physical And Chemical Properties Analysis

The compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Scientific Research Applications

Anticancer Activity

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide and its derivatives demonstrate significant anticancer activity. For instance, compounds related to this chemical structure have shown marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancers (Huang et al., 2020). Similarly, novel pyrazole derivatives, which include structures closely related to the compound , exhibited higher anticancer activity than the reference drug doxorubicin in some cases (Hafez et al., 2016). Moreover, certain pyrazolo[3,4-d]pyrimidine derivatives have been found to have potent antitumor activity on different cell lines (Kandeel et al., 2012).

Molecular Docking and Mechanism of Action

The compound and its derivatives have been involved in molecular docking studies, which help in understanding their potential mechanisms of action at the molecular level. For example, derivatives of the compound were examined for adenosine receptor affinity and showed promising results (Harden et al., 1991). Additionally, molecular docking studies of related compounds have suggested potential activity in inhibiting certain proteins, indicating their mechanisms in exerting anticancer effects (Katariya et al., 2021).

Synthesis and Structural Analysis

Research has been conducted on the synthesis of this compound and its derivatives, along with their structural characterization. Studies like those by Mohammed et al. (2015) have demonstrated methodologies for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, a class to which this compound belongs, emphasizing the significance of these compounds in scientific research (Mohammed et al., 2015).

Other Pharmacological Activities

While focusing primarily on anticancer activities, derivatives of this compound have also demonstrated other pharmacological potentials. For example, some have shown activity against certain microbes and viruses, indicating a broader scope of biomedical applications (Petrie et al., 1985).

Future Directions

The compound has shown promising results in preclinical studies, particularly in the context of cancer treatment . Future research could focus on further exploring its therapeutic potential, optimizing its synthesis, and conducting comprehensive safety and toxicity studies.

Biochemical Analysis

Biochemical Properties

Preliminary research suggests that it may interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are being conducted to determine the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Research is ongoing to determine how the effects of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide vary with different dosages in animal models. This includes studies on any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently being studied. This includes research into any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Studies are being conducted to determine how this compound is transported and distributed within cells and tissues. This includes research into any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes studies on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7O/c1-14-5-3-4-6-18(14)23(32)28-20-11-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)17-9-7-16(24)8-10-17/h3-13H,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGSTHVNRYHMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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